![molecular formula C20H19ClN2O2S B2703090 4-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 873010-81-2](/img/structure/B2703090.png)

4-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

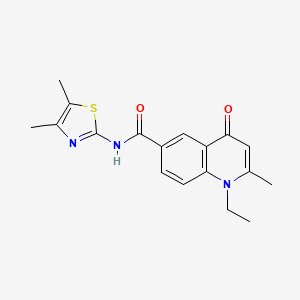

The compound is a derivative of benzamide . Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring attached to a carboxamide group . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of benzamides typically consists of a benzene ring attached to a carboxamide group . The exact structure of “4-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide” would need to be determined through further analysis.Chemical Reactions Analysis

The chemical reactions involving benzamides can vary widely depending on the specific compound and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis

The physical and chemical properties of a specific benzamide derivative would depend on its exact molecular structure .Applications De Recherche Scientifique

Potential as Anti-inflammatory and Analgesic Agents

Compounds derived from similar structures have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For instance, derivatives of benzodifuranyl, thiazolopyrimidines, and oxadiazepines have shown significant inhibitory activity on cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), indicating their potential as anti-inflammatory and analgesic agents. These compounds have exhibited high selectivity and efficacy in preclinical models, suggesting a promising area of application for related structures in the development of new therapeutics for pain and inflammation management (Abu‐Hashem et al., 2020).

Antimicrobial and Antitubercular Activities

Another area of application is in the development of antimicrobial and antitubercular agents. Studies have shown that thiazolodinones and azomethines prepared from structurally related compounds possess significant in vitro growth-inhibiting activity against various microbes, including Mycobacterium tuberculosis. This suggests potential applications in the discovery and development of new antimicrobial and antitubercular drugs, addressing the increasing concern of antibiotic resistance (Hirpara et al., 2003).

Anticancer Activity

The synthesis and evaluation of benzamides and thiazolidinones have also been explored for anticancer activities. Studies involving the design and synthesis of N-substituted benzamides have demonstrated moderate to excellent anticancer activity against various cancer cell lines. This research area highlights the potential use of structurally related compounds in the development of novel anticancer therapeutics, providing a foundation for further investigation into their mechanism of action and efficacy in cancer treatment (Ravinaik et al., 2021).

Nematocidal Activity

Research on novel oxadiazole derivatives with a thiazole amide moiety has revealed promising nematocidal activities, indicating potential applications in agriculture for the management of nematode infestations. Such compounds could lead to the development of safer, more effective nematicides, contributing to improved crop protection and yield (Liu et al., 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O2S/c1-13-18(11-12-22-19(24)14-3-7-16(21)8-4-14)26-20(23-13)15-5-9-17(25-2)10-6-15/h3-10H,11-12H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQFJSBGIKJQEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl 1-naphthyl ether](/img/structure/B2703010.png)

![N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2703011.png)

![3-(4-chlorobenzyl)-1-(2-(4-chlorophenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2703021.png)

![6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2703022.png)

![ethyl 3-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2703023.png)

![2-[(2-Phenylethyl)amino]acetic acid hydrochloride](/img/structure/B2703024.png)

![2-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2703025.png)